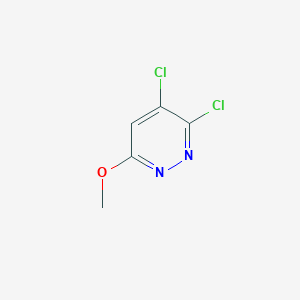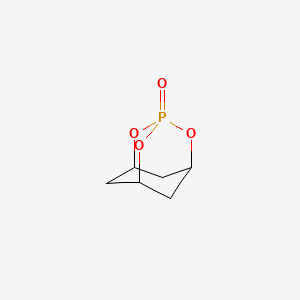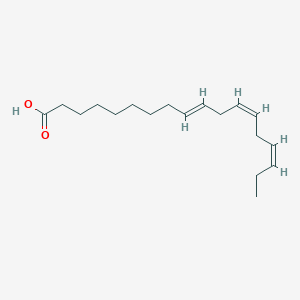
9E,12Z,15Z-octadecatrienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9E,12Z,15Z-octadecatrienoic acid, also known as alpha-linolenic acid, is a polyunsaturated fatty acid with the molecular formula C18H30O2. It is an essential fatty acid, meaning that it cannot be synthesized by the human body and must be obtained through diet. This compound is commonly found in plant oils, such as flaxseed, soybean, and canola oils.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9E,12Z,15Z-octadecatrienoic acid can be achieved through various methods. One common approach involves the regioselective functionalization of linolenic acid using lipoxygenases from soybean or tomato at specific pH conditions . This method allows for the production of configurationally pure 9-oxo-10E,12Z,15Z-octadecatrienoic acid.
Industrial Production Methods
Industrially, this compound is typically extracted from plant oils. The extraction process involves pressing the seeds of plants like flaxseed or soybean to obtain the oil, followed by purification steps to isolate the desired fatty acid. This method is preferred due to its cost-effectiveness and the abundance of plant sources.
Chemical Reactions Analysis
Types of Reactions
9E,12Z,15Z-octadecatrienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, resulting in saturated fatty acids.
Substitution: The carboxyl group of the acid can participate in esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or air, often in the presence of a catalyst like lipoxygenase.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon is commonly used.
Substitution: Alcohols and acid catalysts are typically used for esterification reactions.
Major Products
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Saturated fatty acids.
Substitution: Esters of this compound.
Scientific Research Applications
9E,12Z,15Z-octadecatrienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various chemical compounds.
Biology: Studies have shown its role in cell membrane structure and function.
Medicine: It has been investigated for its potential health benefits, including anti-inflammatory and cardiovascular protective effects.
Industry: It is used in the production of biodegradable plastics and as a component in nutritional supplements.
Mechanism of Action
The mechanism of action of 9E,12Z,15Z-octadecatrienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also be metabolized into bioactive compounds such as eicosanoids, which play roles in inflammation and other physiological processes. The molecular targets include enzymes involved in fatty acid metabolism and signaling pathways related to inflammation.
Comparison with Similar Compounds
Similar Compounds
Linoleic acid: Another essential fatty acid with two double bonds.
Oleic acid: A monounsaturated fatty acid with one double bond.
Stearic acid: A saturated fatty acid with no double bonds.
Uniqueness
9E,12Z,15Z-octadecatrienoic acid is unique due to its three double bonds, which confer distinct chemical and biological properties. Its role as an essential fatty acid and its involvement in the synthesis of bioactive compounds make it particularly important in nutrition and health.
Properties
CAS No. |
21661-10-9 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(9E,12Z,15Z)-octadeca-9,12,15-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9+ |
InChI Key |
DTOSIQBPPRVQHS-FVCZIJCZSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C/CCCCCCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


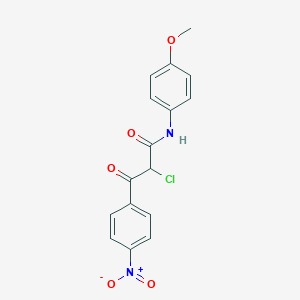
![(2E)-2-[[4-[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]phenyl]methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B14154970.png)
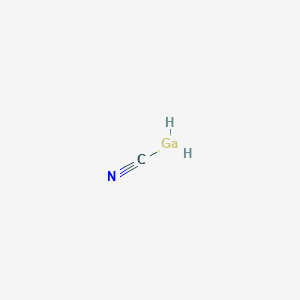
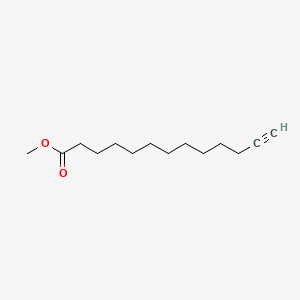
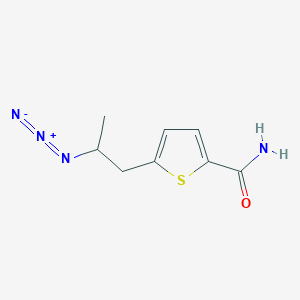
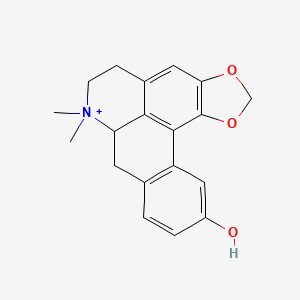
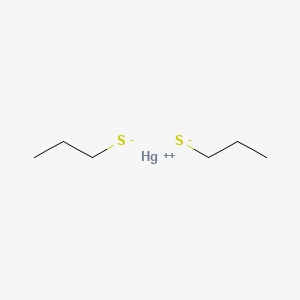
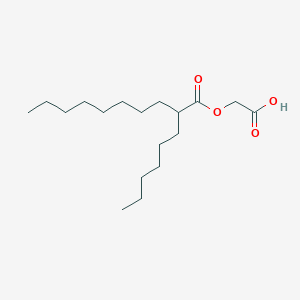
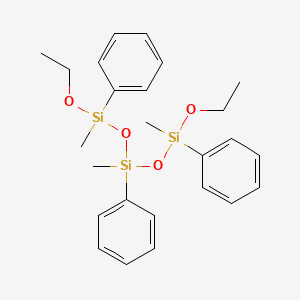
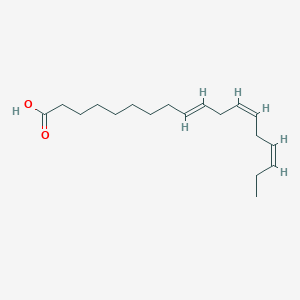
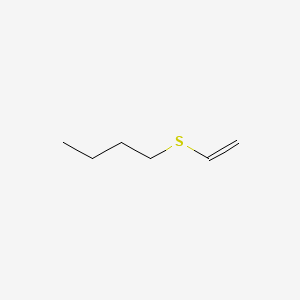
![N-(naphthalen-2-yl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14155018.png)
